molecular formula C18H14N4O3 B2461546 2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile CAS No. 613649-85-7

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile

Cat. No.: B2461546
CAS No.: 613649-85-7
M. Wt: 334.335
InChI Key: FWCXASFQZBZKCT-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde with phenethylamine and a suitable oxazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-5-(phenylamino)oxazole-4-carbonitrile
  • 2-(4-Nitrophenyl)-5-(ethylamino)oxazole-4-carbonitrile
  • 2-(4-Nitrophenyl)-5-(methylamino)oxazole-4-carbonitrile

Uniqueness

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile is unique due to its specific structural features, such as the phenethylamino group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

2-(4-Nitrophenyl)-5-(phenethylamino)oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring, a phenethylamino group, and a nitrophenyl moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties . For instance, various oxazole derivatives have been tested for antibacterial and antifungal activities, showing significant inhibition against several bacterial strains. The presence of electron-withdrawing groups like nitro enhances their antibacterial efficacy .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundBacterial Strains TestedInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Similar Oxazole DerivativeP. aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results against several cancer cell lines, including those derived from breast and leukemia cancers. The mechanism involves inducing apoptosis through the activation of caspases and modulation of p53 pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction via caspase activation
U-937 (Leukemia)3.2p53 pathway modulation
HeLa (Cervical Cancer)7.5Cell cycle arrest at G0-G1 phase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can also affect signaling pathways by interacting with specific receptors, influencing cellular responses.

Study on Anticancer Activity

In a study published in MDPI, researchers evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against MCF-7 and U-937 cells, with IC50 values indicating strong potential for therapeutic applications .

Study on Antimicrobial Properties

Another study highlighted the antimicrobial efficacy of oxazole derivatives against common pathogens such as E. coli and S. aureus. The findings suggested that modifications in the chemical structure could enhance antimicrobial activity, providing insights into the design of more effective agents .

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c19-12-16-18(20-11-10-13-4-2-1-3-5-13)25-17(21-16)14-6-8-15(9-7-14)22(23)24/h1-9,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXASFQZBZKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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